3-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine
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Overview
Description
3-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine is a heterocyclic compound with the molecular formula C7H8BrNS and a molecular weight of 218.12 g/mol . This compound is characterized by a fused ring system containing both sulfur and nitrogen atoms, making it a valuable scaffold in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine typically involves the bromination of thieno[2,3-c]pyridine derivatives. One common method includes the reaction of thieno[2,3-c]pyridine with bromine in the presence of a suitable solvent such as acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield amino-thieno[2,3-c]pyridine derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
3-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a core structure for the development of pharmaceutical agents targeting various diseases.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 3-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions . The exact molecular targets and pathways involved vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-4H,5H,6H,7H-thieno[3,2-c]pyridine
- 3-bromo-7-methyl-1H,4H,5H,6H,7H,8H-pyrrolo[2,3-c]azepin-8-one
Uniqueness
3-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct electronic properties and reactivity, making it a versatile scaffold in various chemical and biological applications .
Properties
CAS No. |
744139-13-7 |
---|---|
Molecular Formula |
C7H8BrNS |
Molecular Weight |
218.1 |
Purity |
95 |
Origin of Product |
United States |
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